molecular formula C10H13N5O5 B12362135 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12362135
M. Wt: 283.24 g/mol
InChI Key: TZQSUXPRDJLJIF-KQIULKRGSA-N
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Description

The compound 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant biological and chemical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps, including the formation of the oxolan ring and the purinone structure. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and quality standards .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting viral replication or inducing apoptosis in cancer cells .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6+,9-/m1/s1

InChI Key

TZQSUXPRDJLJIF-KQIULKRGSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

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